

Spectral Properties of o-Cresolphthalein Complexone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ocresolphthalein*

Cat. No.: *B13147035*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of o-cresolphthalein complexone (o-CPC), a widely utilized metallochromic and pH indicator. The document details its spectral characteristics, pH-dependent behavior, and complex formation with alkaline earth metals, particularly calcium. Furthermore, it offers comprehensive experimental protocols for key applications and characterization methods.

Introduction

o-Cresolphthalein complexone, also known as Phthalein Purple or Metalphthalein, is a phthalein-based dye that serves as a sensitive indicator for both pH and the presence of metal ions. Its molecular structure incorporates iminodiacetic acid groups, which confer upon it the ability to act as a chelating agent. This dual functionality makes it particularly valuable in clinical chemistry for the colorimetric determination of calcium in biological samples like serum and plasma, as well as in water hardness analysis.^{[1][2]} The underlying principle of its application is the formation of a distinctly colored complex with metal ions in an alkaline environment, the intensity of which is proportional to the analyte concentration.

Spectral and Physicochemical Properties

The utility of o-cresolphthalein complexone is fundamentally linked to its spectral and acid-base properties. As a pH indicator, it exhibits a distinct color change in the alkaline range. In its

complexometric applications, the formation of a chelate with metal ions such as Ca^{2+} and Mg^{2+} leads to a significant shift in its absorption spectrum.

pH-Dependent Spectral Properties

o-Cresolphthalein complexone is colorless in acidic and neutral solutions. As the pH becomes alkaline, it transitions to a red-to-violet hue. This color change is attributed to the deprotonation of its phenolic hydroxyl groups, which alters the electronic conjugation within the molecule.

Spectral Properties of Metal Complexes

In an alkaline medium, o-CPC forms stable, colored complexes with divalent metal ions, most notably with calcium. The chelation of a metal ion by the iminodiacetic acid moieties and a phenolic oxygen atom results in the formation of a violet-colored complex.^[2] This complex exhibits a strong absorbance in the visible region, which forms the basis for quantitative analysis. The absorption maximum of the calcium-o-CPC complex is consistently reported in the range of 570-580 nm.^{[2][3]}

Quantitative Data

The following tables summarize the key quantitative spectral and physicochemical properties of o-cresolphthalein complexone and its metal complexes.

Table 1: Physicochemical and pH-Indicator Properties of o-Cresolphthalein Complexone

Property	Value	Conditions/Notes
Molecular Formula	$\text{C}_{32}\text{H}_{32}\text{N}_2\text{O}_{12}$	
Molecular Weight	636.61 g/mol	
pH Transition Range	8.2 (Colorless) to 9.8 (Red/Violet)	As a pH indicator.
$\text{pK}_{\text{a}1}$	1.47	at 25°C
$\text{pK}_{\text{a}2}$	8.24	at 25°C

Table 2: UV-Visible Spectral Data for o-Cresolphthalein Complexone and its Complexes

Species	λ_{max} (nm)	Molar Absorptivity (ϵ) (L·mol ⁻¹ ·cm ⁻¹)	Conditions
o-CPC (free indicator)	574 ± 1	Not available	pH 7.5[4]
o-CPC - Ca ²⁺ Complex	573 ± 0	~47,745*	pH 7.5[4]
o-CPC - Mg ²⁺ Complex	568 ± 0	Not available	pH 7.5[4]
o-CPC - Ca ²⁺ Complex	570 - 580	Not available	Alkaline pH[5]
o-CPC (in NaOH)	577 - 580	Not available	0.1 M NaOH

*Note: The molar absorptivity was calculated based on the provided absorptivity value of >750 for a 1% w/v solution in 0.1 N NaOH, with a molecular weight of 636.61 g/mol. This should be considered an approximation.

Table 3: Stability Constants of Metal Complexes

Metal Ion	log K	Conditions
Ca ²⁺	Data not readily available in literature	
Mg ²⁺	Data not readily available in literature	
Sr ²⁺	Data not readily available in literature	
Ba ²⁺	Data not readily available in literature	

Note: While o-CPC is known to form complexes with these ions, peer-reviewed, experimentally determined stability constants are not widely published.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving o-cresolphthalein complexone.

Protocol for Colorimetric Determination of Calcium (OCPC Method)

This protocol is adapted from standard clinical chemistry procedures for determining calcium concentration in serum.

1. Reagent Preparation:

- Color Reagent: Dissolve o-cresolphthalein complexone in a suitable buffer (e.g., 2-amino-2-methyl-1-propanol, pH 10.5) to a final concentration of approximately 0.16 mmol/L. Include 8-hydroxyquinoline (approx. 7.0 mmol/L) to mask interference from magnesium ions.^[3]
- Calcium Standard: Prepare a stock solution of calcium carbonate (primary standard grade) in dilute HCl. From this stock, prepare a working standard of 10 mg/dL (2.5 mmol/L).
- Blank: Use deionized water.

2. Assay Procedure (Microplate Format):

- Pipette 5 µL of the blank, calcium standard, and unknown samples into separate wells of a 96-well microplate.^[6]
- Add 190 µL of the buffer solution to each well and mix. Incubate for 5 minutes at room temperature.^[6]
- Add 50 µL of the chromogen (o-CPC solution) to each well. Mix thoroughly and incubate for an additional 5 minutes at room temperature.^[6]
- Measure the absorbance of each well at 570 nm using a microplate reader. A secondary wavelength of 650-700 nm can be used for background correction.^[6]

3. Calculation:

- Correct the absorbance of the standards and samples by subtracting the absorbance of the blank.
- Calculate the calcium concentration in the unknown samples using the following formula:
- $\text{Calcium Conc. (mg/dL)} = (\text{Absorbance of Sample} / \text{Absorbance of Standard}) \times \text{Concentration of Standard}$

Protocol for Determination of Complex Stoichiometry (Job's Method)

This protocol describes a general procedure for determining the stoichiometry of the Ca^{2+} -o-CPC complex using the method of continuous variation (Job's plot).

1. Reagent Preparation:

- Prepare equimolar stock solutions of CaCl_2 and o-cresolphthalein complexone (e.g., 1 mM) in an appropriate alkaline buffer (e.g., pH 10.5).

2. Preparation of Mixed Solutions:

- In a series of 10 test tubes or cuvettes, prepare solutions with varying mole fractions of the metal and ligand, keeping the total volume and total moles constant. For a total volume of 10 mL, the volumes would be:
 - Tube 1: 1 mL CaCl_2 , 9 mL o-CPC
 - Tube 2: 2 mL CaCl_2 , 8 mL o-CPC
 - ...and so on, up to...
 - Tube 9: 9 mL CaCl_2 , 1 mL o-CPC
- Include two additional tubes, one with 10 mL of the CaCl_2 solution and one with 10 mL of the o-CPC solution.

3. Measurement and Analysis:

- Allow the solutions to equilibrate for a set amount of time (e.g., 15 minutes).
- Measure the absorbance of each solution at the λ_{max} of the complex (approx. 575 nm).
- Plot the absorbance (Y-axis) versus the mole fraction of the ligand (o-CPC) (X-axis).
- The plot will show two linear portions that intersect. The mole fraction at the point of maximum absorbance corresponds to the stoichiometry of the complex.^[7] For a 1:1 complex, the maximum will be at a mole fraction of 0.5.

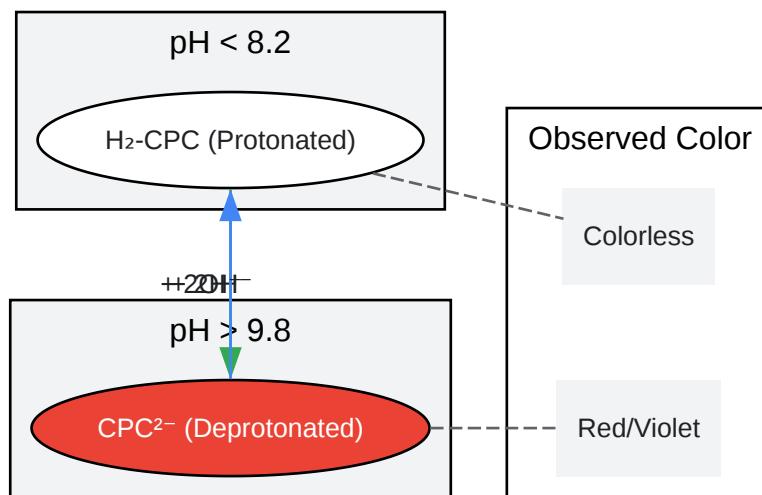
Protocol for Spectrophotometric Determination of pKa

This is a general protocol for determining the acid dissociation constants (pKa) of an indicator like o-cresolphthalein complexone.

1. Reagent Preparation:

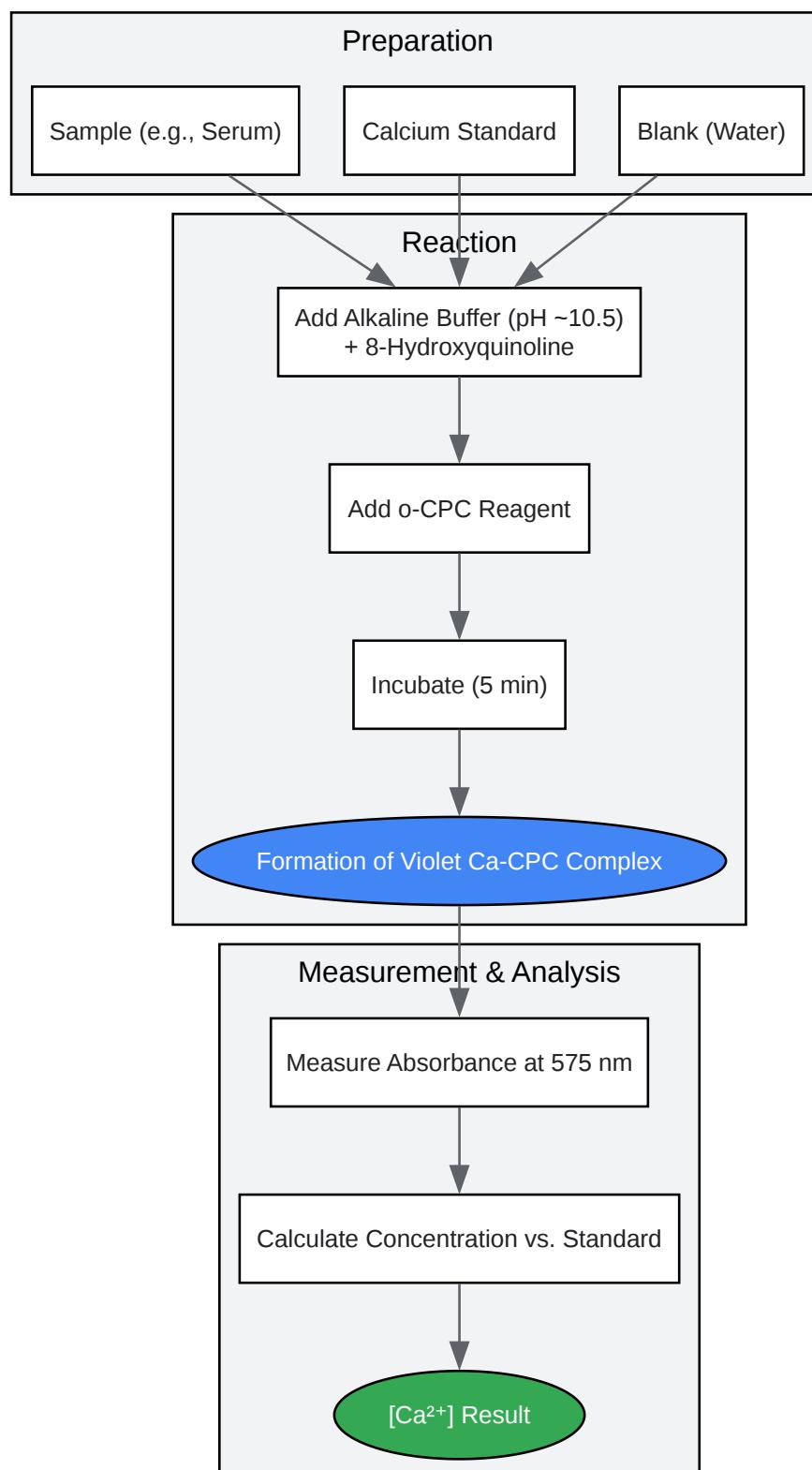
- Prepare a stock solution of o-CPC in a minimal amount of ethanol or methanol.
- Prepare a series of buffer solutions with known pH values spanning the expected pKa range (for o-CPC, this would be around pH 7-11).

2. Spectrophotometric Measurement:


- For each buffer solution, add a small, constant volume of the o-CPC stock solution to a cuvette and bring it to a final volume with the buffer. Ensure the final concentration of o-CPC is the same in all cuvettes.
- Measure the full absorption spectrum for each pH to identify the λ_{max} for the acidic (HInd) and basic (Ind^-) forms.
- Measure the absorbance of each solution at the λ_{max} of the basic form.

3. Data Analysis:

- The pKa can be determined graphically by plotting absorbance versus pH. The inflection point of the resulting sigmoid curve corresponds to the pKa.
- Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation for indicators:
 - $\text{pKa} = \text{pH} + \log [(\text{A}_{\text{max}} - \text{A}) / (\text{A} - \text{A}_{\text{min}})]$
 - Where:
 - A is the absorbance at a given pH.
 - A_{max} is the maximum absorbance in a highly basic solution.
 - A_{min} is the minimum absorbance in a highly acidic solution.


Visualizations

The following diagrams illustrate the key chemical processes involving o-cresolphthalein complexone.

[Click to download full resolution via product page](#)

Caption: pH-dependent equilibrium of o-cresolphthalein complexone.

[Click to download full resolution via product page](#)

Caption: Workflow for calcium determination using the OCPC method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ulm.edu [ulm.edu]
- 2. gspchem.com [gspchem.com]
- 3. arenabioscien.com [arenabioscien.com]
- 4. researchgate.net [researchgate.net]
- 5. reckondiagnostics.com [reckondiagnostics.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. asdlib.org [asdlib.org]
- To cite this document: BenchChem. [Spectral Properties of o-Cresolphthalein Complexone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13147035#spectral-properties-of-o-cresolphthalein-complexone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com